
In-depth Technical Guide: (5-Bromopyridin-3-yl)
(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
(5-Bromopyridin-3-yl)(pyrrolidin-1-

yl)methanone

Cat. No.: B1294134 Get Quote

CAS Number: 1090388-79-6

A Core Intermediate for Kinase Inhibitor Drug
Discovery
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-Bromopyridin-3-yl)(pyrrolidin-
1-yl)methanone, a key building block in the synthesis of advanced kinase inhibitors. This

document details its chemical properties, a robust synthesis protocol, and its critical role in the

development of targeted therapies for various diseases, including cancers and autoimmune

disorders.

Chemical and Physical Properties
(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a

brominated pyridine ring linked to a pyrrolidine moiety via a ketone bridge. This structural

arrangement provides a valuable scaffold for medicinal chemists to develop potent and

selective kinase inhibitors.[1]
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Property Value Reference

CAS Number 1090388-79-6 [2]

Molecular Formula C₁₀H₁₁BrN₂O [1]

Molecular Weight 255.11 g/mol [1]

MDL Number MFCD10000776 [1]

Appearance Solid

Storage Room temperature, dry, sealed [1]

Purity Typically ≥98% [1]

Synthesis Protocol: Amide Coupling of 5-
Bromonicotinic Acid and Pyrrolidine
The synthesis of (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone is readily achieved

through a standard amide coupling reaction between 5-bromonicotinic acid and pyrrolidine. The

use of a suitable coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-

triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), facilitates efficient amide bond

formation.[3][4][5]

Experimental Protocol:
Materials:

5-Bromonicotinic acid

Pyrrolidine

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[3][6]

N,N-Diisopropylethylamine (DIPEA)

Dimethylformamide (DMF), anhydrous

Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen

or argon), dissolve 5-bromonicotinic acid (1.0 equivalent) in anhydrous DMF.

Addition of Reagents: To the stirred solution, add pyrrolidine (1.1 equivalents), followed by

HATU (1.2 equivalents) and DIPEA (2.5 equivalents). The order of addition of the coupling

agent and base can be varied, but it is common to add the base last.[3]

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress

of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass

spectrometry (LC-MS).

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash

sequentially with saturated aqueous NaHCO₃ solution and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by silica gel column chromatography, eluting with a

suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford pure (5-
Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone.
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General Workflow for the Synthesis of (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone

Reactants Reagents

5-Bromonicotinic Acid

Amide Coupling Reaction

Pyrrolidine HATU DIPEA DMF (Solvent)

Aqueous Work-up

Silica Gel Chromatography

(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone
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Synthesis Workflow

Application in Kinase Inhibitor Development
(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone serves as a crucial intermediate in the

synthesis of a variety of kinase inhibitors, which are at the forefront of targeted cancer therapy

and the treatment of inflammatory diseases.[1] Its utility stems from the presence of the

bromine atom, which can be readily displaced or utilized in cross-coupling reactions to
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introduce diverse functionalities, thereby enabling the exploration of structure-activity

relationships (SAR).[7][8]

Intermediate for Bruton's Tyrosine Kinase (BTK)
Inhibitors
This compound is a key building block for the synthesis of potent and selective inhibitors of

Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a pivotal role

in B-cell receptor (BCR) signaling, making it a validated therapeutic target for B-cell

malignancies and autoimmune diseases.[9][10] The (5-bromopyridin-3-yl) moiety often serves

as a core scaffold that can be further elaborated to interact with key residues in the ATP-

binding site of the BTK enzyme.

Role in Janus Kinase (JAK) Inhibitor Synthesis
The versatile nature of this intermediate also extends to the synthesis of Janus kinase (JAK)

inhibitors. The JAK-STAT signaling pathway is critical for mediating immune responses, and its

dysregulation is implicated in various autoimmune and myeloproliferative disorders.[11][12] The

pyridin-3-yl methanone core can be modified to generate compounds that selectively target

specific members of the JAK family of kinases.

Signaling Pathways
Understanding the signaling pathways targeted by the final drug products derived from (5-
Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone is essential for rational drug design.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway
The BTK signaling pathway is initiated by the activation of the B-cell receptor (BCR) upon

antigen binding. This triggers a cascade of phosphorylation events, with BTK playing a central

role in relaying the signal downstream to activate transcription factors like NF-κB, which

promote B-cell proliferation, survival, and differentiation.[13][14][15][16] Inhibitors synthesized

from the title compound are designed to block the ATP-binding site of BTK, thereby preventing

its activation and interrupting this critical signaling cascade.
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Simplified BTK Signaling Pathway
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JAK-STAT Signaling Pathway
The JAK-STAT pathway is activated by cytokines binding to their receptors, leading to the

dimerization of the receptor and the subsequent activation of associated Janus kinases (JAKs).

Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer

and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs,

dimerize, and translocate to the nucleus to regulate gene expression.[17][18][19][20] Inhibitors

derived from the title compound can be designed to interfere with the ATP-binding site of JAKs,

thus blocking the phosphorylation cascade and subsequent gene transcription.
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Simplified JAK-STAT Signaling Pathway
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Conclusion
(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone is a valuable and versatile intermediate for

the synthesis of targeted kinase inhibitors. Its straightforward synthesis and the reactivity of the

bromo-substituent provide a robust platform for the development of novel therapeutics aimed at

modulating the BTK and JAK-STAT signaling pathways, among others. This guide provides the

foundational knowledge necessary for researchers and drug development professionals to

effectively utilize this compound in their discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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